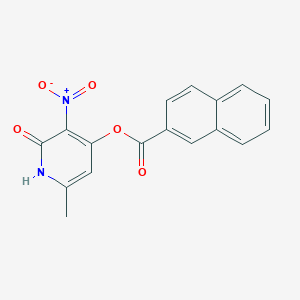
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Coronary Vessel Dilators
Compounds within the 1,4-dihydropyridine class, which include functionalities similar to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate," have been identified as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showcasing their potential in therapeutic applications related to blood pressure regulation and heart health (Abernathy, 1978).
Potential Anti-Malarial Agents
The synthesis of benzo[h][1,6]naphthyridines from related dihydropyridine compounds has been explored, with findings indicating potential applications as starting materials for anti-malarial agents. This underscores the role of dihydropyridine derivatives in the development of new treatments for malaria (Görlitzer, Bode, & Jones, 2005).
Photophysical Properties for OLED Applications
Research into pyridine derivatives with structural similarities has investigated their optical properties through UV–vis absorption and fluorescence spectroscopy. The effects of substituents on the emission spectra of these compounds have been analyzed, indicating their potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Cetina, Tranfić, Sviben, & Jukić, 2010).
Pharmacological Activities
The molecular structure and pharmacological activity of calcium channel antagonists, which are closely related to the dihydropyridine family, have been studied, illustrating the importance of the molecular configuration in their effectiveness as calcium channel blockers. These findings highlight the potential therapeutic applications of such compounds in treating cardiovascular diseases (Wang, Herbette, & Rhodes, 1989).
Water Oxidation Catalysts
Dinuclear complexes derived from compounds structurally related to "this compound" have been studied for their capability to catalyze water oxidation. These studies open avenues for the application of such compounds in sustainable energy solutions, particularly in the field of artificial photosynthesis (Zong & Thummel, 2005).
Eigenschaften
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-8-14(15(19(22)23)16(20)18-10)24-17(21)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPKVYUCADGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)
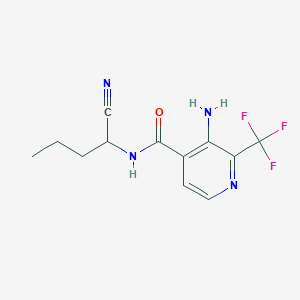
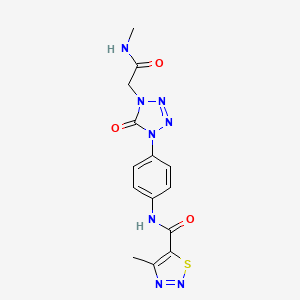
![N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2889312.png)
![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)
![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)
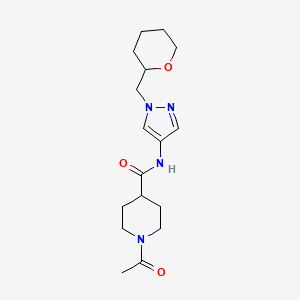

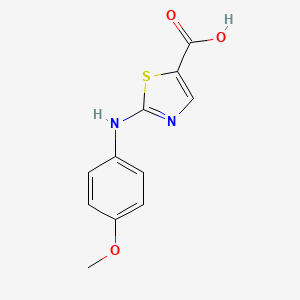
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
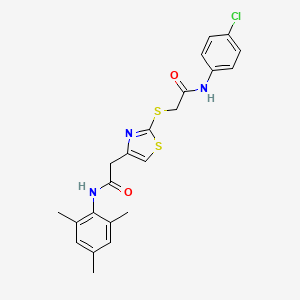
![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)
![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889327.png)
![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)
